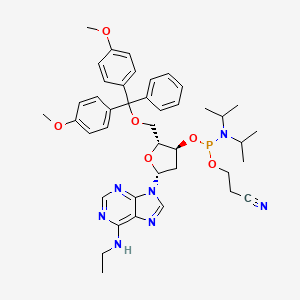
5'-O-DMTr-N6-ethyl-2'-deoxyadenosine 3'-CED phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite involves multiple steps The starting material, 2’-deoxyadenosine, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMTr) groupThe reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as diisopropylamine and tetrazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified using chromatographic techniques and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine is commonly used.
Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group.
Major Products Formed
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The major product is the deprotected nucleoside ready for further coupling reactions.
Applications De Recherche Scientifique
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of DNA and RNA interactions, gene expression, and regulation.
Medicine: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Production of diagnostic tools and research reagents
Mécanisme D'action
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific DNA or RNA sequences. This interaction can inhibit DNA synthesis, induce apoptosis, and modulate gene expression. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-O-DMTr-N6-methyl-2’-deoxyadenosine 3’-CED phosphoramidite
- 5’-Dimethoxytrityl-N-benzoyl-3’-deoxyAdenosine,2’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- N6-diethylformamidine-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine-3’-cyanoethyl phosphoramidite
Uniqueness
5’-O-DMTr-N6-ethyl-2’-deoxyadenosine 3’-CED phosphoramidite is unique due to its specific modifications, which provide enhanced stability and reactivity in oligonucleotide synthesis. Its ethyl group at the N6 position and the DMTr protection at the 5’-hydroxyl group make it particularly suitable for specialized applications in nucleic acid research .
Propriétés
Formule moléculaire |
C42H52N7O6P |
|---|---|
Poids moléculaire |
781.9 g/mol |
Nom IUPAC |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(ethylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H52N7O6P/c1-8-44-40-39-41(46-27-45-40)48(28-47-39)38-25-36(55-56(53-24-12-23-43)49(29(2)3)30(4)5)37(54-38)26-52-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-22,27-30,36-38H,8,12,24-26H2,1-7H3,(H,44,45,46)/t36-,37+,38+,56?/m0/s1 |
Clé InChI |
YBPUNVGNSRTDIP-GHFFOPBTSA-N |
SMILES isomérique |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canonique |
CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)




![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)



![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)


